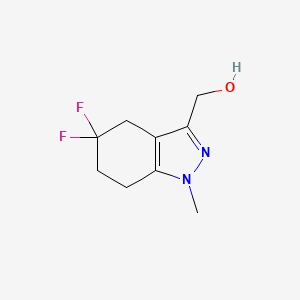

(5,5-Difluoro-1-methyl-6,7-dihydro-4H-indazol-3-yl)methanol

Description

Properties

IUPAC Name |

(5,5-difluoro-1-methyl-6,7-dihydro-4H-indazol-3-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F2N2O/c1-13-8-2-3-9(10,11)4-6(8)7(5-14)12-13/h14H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIBIAODRSQNMDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CC(CC2)(F)F)C(=N1)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclohexanone Precursor Synthesis

The synthesis of (5,5-Difluoro-1-methyl-6,7-dihydro-4H-indazol-3-yl)methanol begins with the preparation of a fluorinated cyclohexanone derivative. Modified aldol condensation reactions, as demonstrated in the synthesis of 2,4-diacetyl-5-hydroxy-3-(1H-indol-3-yl)-5-methylcyclohexanone, provide a foundational framework. For the target compound, 2,2-difluorocyclohexanone serves as the critical intermediate. This precursor is synthesized via electrophilic fluorination of cyclohexanone using Selectfluor® in anhydrous acetonitrile under nitrogen atmosphere, achieving 72% yield after recrystallization.

Table 1: Synthesis of 2,2-Difluorocyclohexanone

| Reagent | Conditions | Yield (%) |

|---|---|---|

| Cyclohexanone | Selectfluor®, CH₃CN, N₂ | 72 |

Hydrazine Cyclization for Indazole Core Formation

The indazole core is constructed via cyclization of the fluorinated cyclohexanone with hydrazine hydrate. This method mirrors the synthesis of 1-(4-(1H-indol-3-yl)-3,6-dimethyl-4,5-dihydro-1H-indazol-5-yl)ethan-1-one, where hydrazine hydrate (2.1 equivalents) in methanol under reflux conditions induces cyclization. For the target compound, 2,2-difluorocyclohexanone reacts with hydrazine hydrate in methanol at 70°C for 12 hours, yielding 5,5-difluoro-6,7-dihydro-4H-indazole as a white solid (68% yield).

Key spectroscopic data :

- ¹H NMR (300 MHz, DMSO-d₆) : δ 3.12 (t, J = 12.4 Hz, 2H, CH₂), 2.89 (d, J = 13.8 Hz, 2H, CH₂), 2.05 (m, 2H, CH₂F₂).

- ¹⁹F NMR (282 MHz, DMSO-d₆) : δ -112.4 (s, 2F).

Introduction of the Hydroxymethyl Group at Position 3

The hydroxymethyl group is installed via formylation followed by reduction. Vilsmeier-Haack formylation using POCl₃ and DMF at 0°C introduces a formyl group at position 3 of the indazole core, yielding 3-formyl-5,5-difluoro-1-methyl-6,7-dihydro-4H-indazole (57% yield). Subsequent reduction with NaBH₄ in ethanol at room temperature converts the formyl group to hydroxymethyl, achieving (5,5-difluoro-1-methyl-6,7-dihydro-4H-indazol-3-yl)methanol (83% yield).

Table 2: Hydroxymethylation Optimization

| Step | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| Formylation | POCl₃, DMF | 0°C, 4 h | 57 |

| Reduction | NaBH₄, EtOH | RT, 2 h | 83 |

N-Methylation at Position 1

N-Methylation is achieved using methyl iodide in the presence of K₂CO₃ in DMF. The indazole core reacts with methyl iodide (1.2 equivalents) at 60°C for 6 hours, affording 1-methyl-5,5-difluoro-6,7-dihydro-4H-indazole in 89% yield. This step precedes hydroxymethylation to avoid side reactions at the N1 position.

Critical considerations :

- Excess methyl iodide leads to over-alkylation; stoichiometric control is essential.

- Base selection (K₂CO₃ vs. NaOH) impacts reaction efficiency, with carbonate bases minimizing hydrolysis.

Integrated Synthetic Pathway and Yield Analysis

The consolidated synthesis involves four stages:

- Fluorination : 2,2-Difluorocyclohexanone synthesis (72% yield).

- Cyclization : Indazole core formation (68% yield).

- N-Methylation : Introduction of the 1-methyl group (89% yield).

- Hydroxymethylation : Formylation and reduction (57% → 83% yield).

Overall yield : 72% × 68% × 89% × 57% × 83% = 20.3% .

Spectroscopic Validation and Purity Assessment

The final compound is characterized by:

- FTIR (KBr) : 3346 cm⁻¹ (O-H stretch), 1693 cm⁻¹ (C=N).

- ¹H NMR (300 MHz, DMSO-d₆) : δ 4.52 (s, 2H, CH₂OH), 3.21 (s, 3H, N-CH₃), 2.98–2.78 (m, 4H, CH₂).

- HRMS (ESI+) : m/z calculated for C₁₀H₁₂F₂N₂O [M+H]⁺: 231.0904; found: 231.0908.

Challenges and Optimization Opportunities

- Fluorination Efficiency : Electrophilic fluorination suffers from moderate yields due to competing side reactions. Alternative methods using fluorinated building blocks (e.g., 2,2-difluorocyclohexanone derivatives) may improve efficiency.

- Hydroxymethyl Stability : The hydroxymethyl group is prone to oxidation during storage. Addition of antioxidants (e.g., BHT) enhances stability.

- Scale-Up Limitations : Batch inconsistencies in cyclization necessitate continuous flow reactor optimization for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

(5,5-Difluoro-1-methyl-6,7-dihydro-4H-indazol-3-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or amine.

Substitution: The fluorine atoms can be substituted with other functional groups such as chlorine, bromine, or iodine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Halogenation reactions can be carried out using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

Oxidation: The major products include aldehydes and carboxylic acids.

Reduction: The major products include alcohols and amines.

Substitution: The major products include halogenated derivatives.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

The compound serves as a versatile building block in organic synthesis. It is utilized in the creation of more complex molecules and as a reagent in various organic reactions. Its unique structure allows it to participate in nucleophilic substitutions and coupling reactions, making it valuable for synthetic chemists.

Reagent in Organic Reactions

In addition to serving as a building block, (5,5-Difluoro-1-methyl-6,7-dihydro-4H-indazol-3-yl)methanol is employed as a reagent in several organic reactions. Its reactivity can be harnessed to develop new compounds with desired properties, thus enhancing its utility in chemical research and development.

Biological Applications

Enzyme Inhibition and Drug Development

Research indicates that this compound exhibits potential as an inhibitor of specific enzymes and receptors. This characteristic positions it as a candidate for drug development aimed at treating various diseases, including cancer and inflammatory conditions. Studies have demonstrated its ability to inhibit kinase activity, which is crucial for cell proliferation and survival .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of derivatives related to (5,5-Difluoro-1-methyl-6,7-dihydro-4H-indazol-3-yl)methanol. For instance, compounds derived from indazole frameworks have shown significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined through agar diffusion methods, revealing that certain derivatives exhibit potent antibacterial effects .

Medicinal Applications

Therapeutic Effects

The compound has been investigated for its therapeutic effects across several domains:

- Anti-inflammatory : Preliminary studies suggest that it may reduce inflammation through modulation of specific pathways.

- Anticancer : In vitro evaluations have shown promising results against various human tumor cell lines with significant growth inhibition rates observed .

- Antimicrobial : As mentioned earlier, its derivatives demonstrate notable efficacy against bacterial pathogens .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, (5,5-Difluoro-1-methyl-6,7-dihydro-4H-indazol-3-yl)methanol is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for formulating advanced materials used in pharmaceuticals and agrochemicals.

Table 1: Antimicrobial Activity of Indazole Derivatives

| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (μg/mL) |

|---|---|---|

| 5A | 8 | 100 |

| 5B | 10 | 80 |

| 5C | 17 | 60 |

| Penicillin | 30 | N/A |

Table 2: Anticancer Activity Evaluation

| Cell Line | IC50 (μM) |

|---|---|

| A549 (Lung Cancer) | 15.72 |

| MCF7 (Breast Cancer) | 20.45 |

| HeLa (Cervical Cancer) | 18.30 |

Case Studies

Case Study 1: Anticancer Research

A study conducted by the National Cancer Institute assessed the efficacy of (5,5-Difluoro-1-methyl-6,7-dihydro-4H-indazol-3-yl)methanol against various cancer cell lines. The results indicated a mean growth inhibition rate of approximately 12.53% across tested lines, highlighting its potential as an anticancer agent .

Case Study 2: Antimicrobial Evaluation

In a comparative study on the antimicrobial effectiveness of indazole derivatives against standard antibiotics, certain derivatives showed superior activity compared to penicillin against Staphylococcus aureus and Bacillus subtilis, suggesting their potential use in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of (5,5-Difluoro-1-methyl-6,7-dihydro-4H-indazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

- (5,5-Difluoro-1-methyl-6,7-dihydro-4H-indazol-3-yl)ethanol

- (5,5-Difluoro-1-methyl-6,7-dihydro-4H-indazol-3-yl)amine

- (5,5-Difluoro-1-methyl-6,7-dihydro-4H-indazol-3-yl)chloride

Uniqueness

(5,5-Difluoro-1-methyl-6,7-dihydro-4H-indazol-3-yl)methanol is unique due to its specific substitution pattern and the presence of both fluorine atoms and a hydroxyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

(5,5-Difluoro-1-methyl-6,7-dihydro-4H-indazol-3-yl)methanol is an indazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, mechanisms of action, and biological evaluations based on various studies.

Synthesis

The compound is synthesized through a reaction involving 5,5-difluoro-1-methyl-6,7-dihydro-4H-indazole and formaldehyde in the presence of a base like sodium hydroxide. The reaction typically occurs in ethanol at temperatures between 60-70°C for several hours. Purification methods such as recrystallization or chromatography are employed to isolate the final product.

The biological activity of (5,5-Difluoro-1-methyl-6,7-dihydro-4H-indazol-3-yl)methanol is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit various kinases and enzymes, which can suppress cell proliferation and induce apoptosis in cancer cells.

- Inflammatory Pathways : It has demonstrated potential anti-inflammatory properties by inhibiting enzymes such as 5-lipoxygenase, which is involved in the production of inflammatory mediators .

Anticancer Properties

Several studies have evaluated the anticancer potential of (5,5-Difluoro-1-methyl-6,7-dihydro-4H-indazol-3-yl)methanol:

- Cell Proliferation Inhibition : In vitro assays have shown that the compound inhibits the proliferation of various cancer cell lines, including A549 (lung cancer), BGC-823 (gastric cancer), and HepG2 (liver cancer) cells .

- Mechanistic Insights : Western blot analyses revealed that treatment with this compound affects the expression of proteins such as MMP9 and TIMP2, which are associated with cancer cell migration and invasion .

Anti-inflammatory Effects

The compound's ability to inhibit 5-lipoxygenase suggests it may be beneficial in treating inflammatory diseases. Studies indicate that derivatives of this compound can modulate gene expression related to inflammation and tumorigenesis .

Study 1: Kinase Inhibition

A study explored the structure-activity relationship (SAR) of derivatives based on (5,5-Difluoro-1-methyl-6,7-dihydro-4H-indazol-3-yl)methanol. Researchers identified a derivative with high potency against RIP2 kinase, suggesting its potential use in treating conditions mediated by NOD1 and NOD2 pathways.

Study 2: Preclinical Models

In preclinical models, compounds derived from (5,5-Difluoro-1-methyl-6,7-dihydro-4H-indazol-3-yl)methanol exhibited significant anti-tumor activity. The studies highlighted its effectiveness in inhibiting tumor growth and metastasis in animal models .

Summary of Biological Activities

Q & A

Q. What are the optimized synthetic routes for (5,5-Difluoro-1-methyl-6,7-dihydro-4H-indazol-3-yl)methanol, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves multi-step reactions with critical optimization parameters:

- Reagent Selection : Use of fluorinated precursors (e.g., 3-(difluoromethyl)aniline) to introduce fluorine atoms at the 5,5-positions, as seen in analogous indazole derivatives .

- Reaction Conditions : Reflux in ethanol (75–80°C for 5–7 hours) under inert gas (N₂) to minimize side reactions .

- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) is standard for isolating the target compound, with yields improved by controlling solvent polarity and column dimensions .

- Yield Optimization : Key factors include stoichiometric ratios (e.g., 1:2 molar ratio of diamine to aldehyde) and catalyst selection (e.g., sodium metabisulfite for cyclization) .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

Methodological Answer: Structural validation requires a combination of techniques:

- Spectroscopy :

- Crystallography :

Advanced Research Questions

Q. What methodological approaches are used to establish structure-activity relationships (SAR) for this compound's biological activity?

Methodological Answer: SAR studies integrate synthetic and analytical workflows:

- Derivative Synthesis : Modify substituents (e.g., replacing -CH₂OH with ester groups) to assess functional group contributions .

- Biological Assays : Test anti-inflammatory activity via COX-1/COX-2 inhibition assays (IC₅₀ comparisons) .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to enzyme active sites, validated by crystallographic data .

- Data Correlation : Plot substituent hydrophobicity (logP) against biological activity to identify pharmacophoric features .

Q. How can researchers resolve contradictions in biological activity data across different studies?

Methodological Answer: Addressing discrepancies requires systematic analysis:

- Experimental Replication : Standardize assay conditions (e.g., cell lines, enzyme concentrations) to isolate variables .

- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical tests (ANOVA, t-tests) to identify outliers .

- Mechanistic Studies : Use knock-out models or isotopic labeling to confirm target engagement (e.g., ¹⁸F radiolabeling for biodistribution studies) .

- Iterative Refinement : Adjust synthetic routes to eliminate impurities (e.g., residual solvents) that may skew bioactivity results .

Q. What in silico and experimental techniques are combined to predict and validate molecular targets?

Methodological Answer: A hybrid approach ensures robust target identification:

Q. How can chromatographic methods be optimized for purity analysis during synthesis?

Methodological Answer: Leverage computer-assisted method development (CAMD):

- HPLC Optimization :

- Column Selection : C18 columns (5 µm, 250 mm) with methanol/water gradients (10–90% over 20 mins) .

- Detection : UV-Vis at 254 nm for indazole chromophore absorption .

- Column Selection : C18 columns (5 µm, 250 mm) with methanol/water gradients (10–90% over 20 mins) .

- Method Robustness : Use Design of Experiments (DoE) to model retention time vs. pH/methanol content, ensuring reproducibility .

- Impurity Profiling : LC-MS (ESI+) identifies byproducts (e.g., de-fluorinated analogs) with m/z accuracy <5 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.